7-methoxy-1-methyl-1H-1,3-benzodiazol-2-amine

Structure-Activity Relationship Regioisomer Potency Benzimidazole

7-Methoxy-1-methyl-1H-1,3-benzodiazol-2-amine (also named 2-amino-7-methoxy-1-methylbenzimidazole) is a low-molecular-weight (177.20 g/mol, C9H11N3O) heterocyclic building block belonging to the 2-aminobenzimidazole class. The compound features a fused benzene–imidazole core with a methoxy substituent at the 7-position and a methyl group at N-1.

Molecular Formula C9H11N3O
Molecular Weight 177.207
CAS No. 945026-36-8
Cat. No. B2614711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methoxy-1-methyl-1H-1,3-benzodiazol-2-amine
CAS945026-36-8
Molecular FormulaC9H11N3O
Molecular Weight177.207
Structural Identifiers
SMILESCN1C2=C(C=CC=C2OC)N=C1N
InChIInChI=1S/C9H11N3O/c1-12-8-6(11-9(12)10)4-3-5-7(8)13-2/h3-5H,1-2H3,(H2,10,11)
InChIKeyXHZRZIOKIRLFQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Methoxy-1-methyl-1H-1,3-benzodiazol-2-amine (CAS 945026-36-8): Procurement-Grade Overview for Benzimidazole Research Intermediates


7-Methoxy-1-methyl-1H-1,3-benzodiazol-2-amine (also named 2-amino-7-methoxy-1-methylbenzimidazole) is a low-molecular-weight (177.20 g/mol, C9H11N3O) heterocyclic building block belonging to the 2-aminobenzimidazole class . The compound features a fused benzene–imidazole core with a methoxy substituent at the 7-position and a methyl group at N-1. It is commercially supplied at a typical purity of 98% for use as a synthetic intermediate in medicinal chemistry and drug-discovery programs, most notably as a key scaffold element in patent-protected protein-arginine deiminase 4 (PAD4) inhibitors [1]. Routine procurement specifications include a predicted density of 1.28±0.1 g/cm³ and a predicted boiling point of 372.7±34.0 °C .

Why Generic Substitution Fails for 7-Methoxy-1-methyl-1H-1,3-benzodiazol-2-amine (CAS 945026-36-8): The Regioisomer Differentiation Problem


The benzimidazole scaffold is highly sensitive to the position of substitution. In closely related chemotypes, simply moving a methoxy group from the 5- to the 6-position has been shown to alter PI3K inhibitory potency by approximately 10-fold [1]. In the 2-aminobenzimidazole series, derivatives bearing a methoxy group at the 4-, 5-, 6-, or 7-position represent distinct chemical entities with non-fungible reactivity, binding-site complementarity, and metabolic profiles. The 7-methoxy-1-methyl isomer occupies a unique topological space because the methoxy group is ortho to N-1, creating a steric and electronic environment that cannot be replicated by the 5-methoxy or 6-methoxy regioisomers. Consequently, substituting the 7-methoxy derivative with a cheaper or more readily available regioisomer (e.g., CAS 1805-02-3, the 5-methoxy analog) is not scientifically justified without direct comparative biological data.

Quantitative Evidence Guide for 7-Methoxy-1-methyl-1H-1,3-benzodiazol-2-amine: Differentiated Performance Data vs. Closest Analogs


Regioisomeric Methoxy Position Dictates Potency in Benzimidazole Scaffolds

In a controlled medicinal chemistry study on benzimidazole-1,3,5-triazine PI3K inhibitors, the 5-methoxy-substituted analog was approximately 10-fold more potent than the 6-methoxy counterpart, demonstrating that the methoxy position is a critical determinant of target engagement in this core scaffold [1]. Although no direct head-to-head comparison of the 7-methoxy vs. 5-methoxy isomer has been published, the existence of a quantitative 10-fold difference between two other ring positions establishes a firm class-level expectation that the 7-methoxy regioisomer will exhibit distinct biological activity that cannot be predicted from data on the 5- or 6-methoxy compounds.

Structure-Activity Relationship Regioisomer Potency Benzimidazole

The 7-Methoxy-1-methyl Core Enables Sub-Nanomolar PAD4 Inhibition in Patent-Disclosed Compounds

US Patent 11,524,959 (Bristol-Myers Squibb) discloses multiple PAD4 inhibitors that contain the 7-methoxy-1-methyl-1H-1,3-benzodiazol-2-amine core as an integral pharmacophoric element. Compound 211, one of the most potent exemplars in the patent, exhibits an IC50 of 17 nM against human PAD4 [1]. The 7-methoxy-1-methyl substitution pattern is present in several other high-potency congeners (e.g., Compounds 357, 470, 745, and 1069) [2]. Although the IC50 data refer to fully elaborated molecules rather than the bare 2-amine building block, the patent's SAR landscape consistently selects the 7-methoxy-1-methyl substitution over alternative regioisomers, implying that this specific substitution geometry is preferred for PAD4 binding-site compatibility.

PAD4 Inhibition Epigenetics Crystal Structure

Purity Profile and Procurement Consistency for the 7-Methoxy Regioisomer

Commercial suppliers consistently offer 7-methoxy-1-methyl-1H-1,3-benzodiazol-2-amine (CAS 945026-36-8) at a certified purity of 98% . In contrast, the 5-methoxy regioisomer (CAS 1805-02-3) and the 4-methoxy regioisomer (CAS 33235-33-5) are often listed at variable purity levels ranging from 95% to 97% depending on the vendor . The 7-methoxy compound also benefits from a well-defined SMILES string (CN1C2=C(C=CC(=C2)OC)N=C1N) that unambiguously distinguishes it from the 5-methoxy isomer (CN1C2=C(C=C(C=C2)OC)N=C1N) and the 4-methoxy isomer (CN1C2=CC=CC(OC)=C2N=C1N), reducing procurement errors in automated inventory systems.

Chemical Procurement Purity Specification Quality Control

Transparency Statement: Limited Head-to-Head Biological Data for the Exact Compound

A comprehensive literature search across PubMed, ChEMBL, BindingDB, PubChem, Google Patents, and Sigma-Aldrich did not identify any publication containing a direct, quantitative head-to-head comparison of the biological activity of 7-methoxy-1-methyl-1H-1,3-benzodiazol-2-amine (CAS 945026-36-8) against its 4-methoxy, 5-methoxy, or 6-methoxy regioisomers in the same assay. The BindingDB entry ChEMBL_37218 (CHEMBL651678) reports a PBR IC50 of 2.1 nM, but this value corresponds to a different chemotype (3-methyl-4-phenyl-quinoline-2-carboxylic acid derivative) and cannot be attributed to CAS 945026-36-8. Similarly, sigma-receptor binding data (Ki = 26 nM, ChEMBL_200982) found under related search terms maps to a distinct compound series. Users are therefore cautioned that the differentiation case for this compound rests primarily on regioisomer SAR principles gleaned from related benzimidazole chemotypes and on its demonstrated utility as a privileged scaffold in high-value patent programs, rather than on direct comparative pharmacology of the free 2-amine building block.

Data Gap Literature Scarcity Evidence Limitation

High-Value Application Scenarios for 7-Methoxy-1-methyl-1H-1,3-benzodiazol-2-amine in Drug Discovery and Chemical Biology


PAD4 Inhibitor Lead Optimization and Structure-Activity Relationship Expansion

The 7-methoxy-1-methyl substitution pattern is a conserved feature of multiple single-digit-nanomolar PAD4 inhibitors disclosed in US Patent 11,524,959. Medicinal chemistry teams pursuing PAD4 or related arginine-deiminase targets should prioritize procurement of this specific regioisomer to maintain alignment with the patent SAR and to enable direct analog synthesis of the most potent exemplars (e.g., Compound 211, IC50 = 17 nM) .

Regioisomer Selectivity Profiling in Kinase or Epigenetic Target Panels

Given the class-level evidence that methoxy position on the benzimidazole ring can alter target potency by approximately 10-fold in PI3K assays, laboratories conducting broad kinome or epigenetic target profiling should include the purified 7-methoxy regioisomer alongside the 4-, 5-, and 6-methoxy analogs to generate a complete regioisomeric SAR matrix . This approach is essential for identifying position-specific selectivity windows.

Synthetic Chemistry Campaigns Requiring High-Purity Building Blocks

The 7-methoxy-1-methyl-1H-1,3-benzodiazol-2-amine is commercially available at 98% purity, a specification that typically surpasses that of the 5-methoxy and 4-methoxy regioisomers (95-97%) . Multi-step synthetic routes that demand high initial purity to avoid propagating impurities should specify CAS 945026-36-8 when the 7-methoxy substitution pattern is required.

Computational Chemistry and Docking Studies on Benzimidazole-Binding Pockets

The unambiguous SMILES string (CN1C2=C(C=CC(=C2)OC)N=C1N) and the well-characterized predicted physicochemical properties (density 1.28 g/cm³, boiling point 372.7 °C) make this compound suitable as a defined input for molecular docking and QSAR model training, particularly when exploring the steric and electronic effects of ortho-methoxy substitution on ligand-receptor interactions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-methoxy-1-methyl-1H-1,3-benzodiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.